An In-Depth Technical Guide to Bromfenvinphos: Chemical Structure, Properties, and Mode of Action
An In-Depth Technical Guide to Bromfenvinphos: Chemical Structure, Properties, and Mode of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromfenvinphos is an organophosphate insecticide and acaricide known for its potent inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of bromfenvinphos. Detailed methodologies for its synthesis and for assessing its primary mode of action are presented. Furthermore, this document summarizes its toxicological profile and explores its environmental fate. The information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pesticide science, neurotoxicology, and drug development.
Chemical Identity and Physicochemical Properties
Bromfenvinphos, with the IUPAC name [2-bromo-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate (B84403), is a synthetic organophosphorus compound.[1] Its chemical identity and key physicochemical properties are summarized in the tables below for easy reference.
Table 1: Chemical Identification of Bromfenvinphos
| Identifier | Value |
| IUPAC Name | [2-bromo-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate[1] |
| CAS Number | 33399-00-7[1] |
| Molecular Formula | C₁₂H₁₄BrCl₂O₄P[1] |
| Molecular Weight | 404.02 g/mol [1] |
| Synonyms | Bromfenvinfos, Bromphenvinphos, O,O-diethyl-1-(2,4-dichlorophenyl)-2-bromovinyl phosphate[1] |
Table 2: Physicochemical Properties of Bromfenvinphos
| Property | Value |
| Physical State | Colorless to pale yellow oily liquid |
| Boiling Point | 123-126 °C at 0.006 Torr[2] |
| Density | 1.532 ± 0.06 g/cm³ (Predicted)[2] |
| Solubility | Data on specific solubility in water and various organic solvents is limited in publicly available literature. However, its structural analogue, chlorfenvinphos (B103538), is miscible with most common organic solvents.[3] |
| Vapor Pressure | No specific data available for bromfenvinphos. The related compound chlorfenvinphos has a low vapor pressure, suggesting low volatility. |
| LogP (Octanol-Water Partition Coefficient) | 3.2 (Computed)[1] |
Synthesis of Bromfenvinphos
The synthesis of bromfenvinphos can be achieved through the Perkow reaction, a well-established method for the formation of vinyl phosphates from trialkyl phosphites and α-haloketones.[4][5] The likely precursor for bromfenvinphos synthesis is 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one (also known as 2,4-dichlorophenacyl bromide).
Experimental Protocol: Synthesis via Perkow Reaction
The following is a generalized experimental protocol for the synthesis of bromfenvinphos based on the principles of the Perkow reaction.
Materials:
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2-bromo-1-(2,4-dichlorophenyl)ethan-1-one
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Triethyl phosphite (B83602)
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Anhydrous aprotic solvent (e.g., toluene, benzene)
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Inert gas atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, dissolve 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one in the anhydrous aprotic solvent.
-
Slowly add triethyl phosphite to the solution at room temperature with continuous stirring. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a moderate temperature.
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After the addition is complete, the reaction mixture is heated to reflux and maintained at that temperature for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure bromfenvinphos.
Diagram 1: Proposed Synthesis of Bromfenvinphos via the Perkow Reaction
Mode of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for bromfenvinphos, like other organophosphate insecticides, is the inhibition of acetylcholinesterase (AChE).[6] AChE is a crucial enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, which can lead to paralysis and death in insects.
Studies have shown that bromfenvinphos acts as a competitive inhibitor of AChE at low concentrations, increasing the Michaelis constant (Km) without affecting the maximum velocity (Vmax). At higher concentrations, it exhibits a mixed type of inhibition, affecting both Km and Vmax.[7]
Experimental Protocol: Acetylcholinesterase Inhibition Assay
The following is a detailed protocol for determining the inhibitory effect of bromfenvinphos on acetylcholinesterase activity, based on the Ellman method.
Materials:
-
Bromfenvinphos (dissolved in a suitable solvent like ethanol (B145695) or DMSO)
-
Acetylcholinesterase (AChE) solution (from a commercial source or prepared from tissue homogenates)
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Acetylthiocholine iodide (ATCI) - substrate
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5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
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Phosphate buffer (pH 8.0)
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96-well microplate
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Microplate reader capable of measuring absorbance at 412 nm
Procedure:
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Preparation of Reagents:
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Prepare a stock solution of bromfenvinphos and a series of dilutions in the appropriate solvent.
-
Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer
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AChE solution
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Varying concentrations of the bromfenvinphos solution (or solvent for control wells)
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific pre-incubation period to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the DTNB solution to all wells.
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
-
Measurement:
-
Immediately start measuring the absorbance at 412 nm at regular intervals for a set period using the microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when thiocholine (B1204863) (a product of ATCI hydrolysis by AChE) reacts with DTNB.
-
-
Data Analysis:
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Calculate the rate of reaction (change in absorbance per unit time) for each concentration of bromfenvinphos.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Diagram 2: Workflow for Acetylcholinesterase Inhibition Assay
References
- 1. assets.greenbook.net [assets.greenbook.net]
- 2. pp.bme.hu [pp.bme.hu]
- 3. The effect of bromfenvinphos and its impurities on human erythrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perkow reaction - Wikipedia [en.wikipedia.org]
- 5. Perkow_reaction [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. The effect of bromfenvinphos, its impurities and chlorfenvinphos on acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

